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Compound of Interest

Compound Name: N-(phenoxyacetyl)glycine

Cat. No.: B081086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-(phenoxyacetyl)glycine, with the Chemical Abstracts Service (CAS) number 14231-45-9, is

an N-acylglycine derivative. This class of molecules plays a significant role in various biological

processes, including the metabolism and detoxification of xenobiotics. This technical guide

provides a detailed overview of N-(phenoxyacetyl)glycine, focusing on its synthesis,

physicochemical properties, and putative metabolic pathways. While specific experimental data

for this compound is limited in publicly accessible literature, this guide consolidates available

information and draws comparisons with structurally related molecules to offer a

comprehensive resource for researchers.

Chemical and Physical Properties
Quantitative physicochemical data for N-(phenoxyacetyl)glycine is not readily available in

peer-reviewed literature. However, based on its structure, certain properties can be inferred. A

table of estimated and experimentally determined (where available for analogous compounds)

properties is provided below.
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Property Value Notes

Molecular Formula C₁₀H₁₁NO₄ -

Molecular Weight 209.20 g/mol -

Appearance
White to off-white solid

(predicted)

Based on similar N-acyl

glycines.

Melting Point Not available -

Solubility
Sparingly soluble in water

(predicted)

The presence of the carboxylic

acid and amide groups

suggests some water solubility,

while the phenoxyacetyl group

imparts lipophilicity. Expected

to be soluble in organic

solvents like DMSO and DMF.

pKa (Carboxylic Acid) ~3-4 (estimated)

The pKa of the carboxylic acid

group is expected to be in a

similar range to other N-acyl

glycines.

Synthesis
A specific, detailed experimental protocol for the synthesis of N-(phenoxyacetyl)glycine is not

widely published. However, a general and robust method for the synthesis of N-acyl glycines

involves the acylation of glycine. A plausible synthetic route is the Schotten-Baumann reaction

between phenoxyacetyl chloride and glycine in an alkaline aqueous medium.

General Experimental Protocol for N-Acylation of
Glycine
This protocol is a generalized procedure based on the synthesis of similar N-acyl glycines and

should be optimized for the specific synthesis of N-(phenoxyacetyl)glycine.

Materials:
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Glycine

Phenoxyacetyl chloride

Sodium hydroxide (NaOH) or other suitable base

Dichloromethane (DCM) or other suitable organic solvent

Hydrochloric acid (HCl) for acidification

Distilled water

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel,

magnetic stirrer, pH meter, rotary evaporator)

Procedure:

Dissolution of Glycine: Dissolve glycine in an aqueous solution of sodium hydroxide (typically

1-2 M) in a round-bottom flask, with cooling in an ice bath. The molar ratio of NaOH should

be at least 2:1 with respect to glycine to neutralize the glycine and the HCl generated during

the reaction.

Preparation of Acylating Agent: Dissolve phenoxyacetyl chloride in an appropriate organic

solvent like dichloromethane.

Acylation Reaction: Slowly add the solution of phenoxyacetyl chloride to the chilled, stirring

glycine solution. The pH of the reaction mixture should be monitored and maintained in the

alkaline range (pH 9-11) by the addition of more NaOH solution as needed. The reaction is

typically stirred for several hours at room temperature or below.

Work-up: After the reaction is complete (monitored by TLC or LC-MS), the organic layer is

separated. The aqueous layer is washed with an organic solvent to remove any unreacted

phenoxyacetyl chloride or phenoxyacetic acid.

Acidification: The aqueous layer is then cooled in an ice bath and acidified to a pH of

approximately 2 using dilute hydrochloric acid. This will precipitate the N-
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(phenoxyacetyl)glycine product.

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold

water, and dried. Further purification can be achieved by recrystallization from a suitable

solvent system (e.g., ethanol/water).

Drying: The purified product is dried under vacuum to yield N-(phenoxyacetyl)glycine.

Reactants

Reaction Work-up & Purification Product

Glycine

AcylationPhenoxyacetyl Chloride

Base (e.g., NaOH)

Aqueous Work-up Acidification Recrystallization N-(phenoxyacetyl)glycine

Click to download full resolution via product page

Caption: General workflow for the synthesis of N-(phenoxyacetyl)glycine.

Spectroscopic Data
Specific spectroscopic data for N-(phenoxyacetyl)glycine is not readily available. The

following are predicted key signals based on its chemical structure and data from analogous

compounds like phenylacetylglycine.

¹H NMR Spectroscopy (Predicted)
Aromatic Protons (phenoxy group): Multiplet in the range of δ 6.9-7.4 ppm.

Methylene Protons (-O-CH₂-CO-): A singlet around δ 4.5-4.7 ppm.
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Methylene Protons (glycine): A doublet around δ 3.9-4.1 ppm (due to coupling with the amide

proton).

Amide Proton (-NH-): A triplet around δ 8.0-8.5 ppm.

Carboxylic Acid Proton (-COOH): A broad singlet, which may be exchangeable with D₂O,

typically downfield (>10 ppm).

¹³C NMR Spectroscopy (Predicted)
Carboxylic Carbonyl Carbon: ~172-175 ppm.

Amide Carbonyl Carbon: ~168-170 ppm.

Aromatic Carbons (phenoxy group): ~115-160 ppm.

Methylene Carbon (-O-CH₂-CO-): ~65-70 ppm.

Methylene Carbon (glycine): ~40-45 ppm.

Infrared (IR) Spectroscopy (Predicted)
O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹.

N-H Stretch (Amide): Around 3300 cm⁻¹.

C=O Stretch (Carboxylic Acid): Around 1700-1725 cm⁻¹.

C=O Stretch (Amide I band): Around 1640-1660 cm⁻¹.

N-H Bend (Amide II band): Around 1530-1550 cm⁻¹.

C-O-C Stretch (Ether): Around 1240 cm⁻¹.

C-H Bends (Aromatic): Peaks in the fingerprint region.

Mass Spectrometry (Predicted)
Molecular Ion Peak [M]⁺ or [M+H]⁺: Expected at m/z 209 or 210, respectively.
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Key Fragmentation Patterns:

Loss of water (-18) from the carboxylic acid.

Cleavage of the amide bond, leading to fragments corresponding to the phenoxyacetyl

moiety (m/z 151) and the glycine moiety (m/z 75).

Fragmentation of the phenoxyacetyl group, including the loss of the phenoxy radical (m/z

93) to give an acylium ion (m/z 58).

Biological Activity and Metabolic Pathways
Putative Biological Role
N-(phenoxyacetyl)glycine is a xenobiotic metabolite. The conjugation of xenobiotic carboxylic

acids with glycine is a well-established detoxification pathway in mammals. This process

increases the water solubility of the parent compound, facilitating its renal excretion.

Metabolic Pathway
The metabolism of N-(phenoxyacetyl)glycine is presumed to follow the general pathway for

the glycine conjugation of xenobiotic carboxylic acids. This is a two-step enzymatic process

that primarily occurs in the mitochondria of liver and kidney cells. [1]

Activation to Acyl-CoA Thioester: Phenoxyacetic acid is first activated to its coenzyme A

(CoA) thioester, phenoxyacetyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase

(ligase) and requires ATP. The formation of the acyl-CoA thioester is generally the rate-

limiting step in this metabolic pathway. [1]2. Conjugation with Glycine: The phenoxyacetyl

group is then transferred from phenoxyacetyl-CoA to the amino group of glycine. This

reaction is catalyzed by glycine N-acyltransferase (GLYAT). Phenoxyacetyl-CoA has been

identified as a substrate for a type of glycine N-acyltransferase, specifically phenylacetyl-

CoA:amino acid N-acyltransferase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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